![molecular formula C₁₉H₂₆FN₃O₈ B1147116 2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine CAS No. 1341231-51-3](/img/structure/B1147116.png)

2',3'-Di-O-acetyl-5'-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

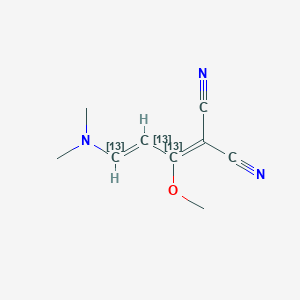

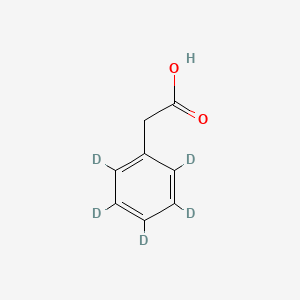

“2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine” is a member of the class of cytidines and is a metabolite of the drug capecitabine . It has a molecular formula of C13H16FN3O6 .

Synthesis Analysis

The synthesis of this compound involves several steps. The process starts with 5-flurocytosine, which is dissolved in anhydrous acetonitrile. Trifluoromethanesulfonic acid trimethylsilyl group and sodium iodide are added, and the mixture is stirred for 30 minutes. Then, 5-deoxidation triacetyl ribose is added, and the mixture is stirred for 3 hours at 0°C. The mixture is then filtered, and the filtrate is concentrated under reduced pressure. The residue is extracted with methylene dichloride and saturated sodium bicarbonate solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The product is obtained by crystallization .Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChIKey NWJBWNIUGNXJGO-RPULLILYSA-N . The compound has a molecular weight of 329.28 g/mol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 329.28 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7 . It has a rotatable bond count of 5 . The topological polar surface area is 121 Ų .Wissenschaftliche Forschungsanwendungen

Intermediate for Capecitabine Synthesis

This compound is an important intermediate in the synthesis of Capecitabine , a prodrug of 5-fluorouracil . Capecitabine is used as a second-line therapy for metastatic breast cancer, gastric, colorectal, bladder cancer, and other solid malignancies .

Industrial Production

The compound is suitable for actual industrial production due to its high yield, quality, and stability . The preparation method involves the innovative use of a trifluoromethanesulfonic acid trimethylsilyl ester catalyst as the silanization agent of 5-fluorocytosine .

Crystal Structure Analysis

The crystal structure of this compound features a central furan ring containing four carbon atom chiral centers with a 4-amino-5-fluoro-2-oxopyrimidine group, two acetyl groups, and a methyl group bonded at the 2,3,4,5 positions . This structure is useful in understanding the compound’s properties and potential applications .

Hydrogen Bond Configurations

The compound features relatively rare three-center proton-bifurcated donor N–H··· (O,F) hydrogen bond interaction in cooperation with a second, (C,N)–H···O bifurcated acceptor three-center hydrogen bond in a supportive fashion . These unique hydrogen bond configurations can be useful in various chemical reactions and processes .

Pharmaceutical Chemistry

This compound belongs to the pharmaceutical chemistry field, specifically related to the preparation method of capecitabine intermediate . It’s an important compound in the development of new drugs and therapies .

Computational Chemistry

The compound’s geometric and packing parameters can be compared to a MOPAC computational calculation . This comparison provides support to these observations and can be useful in computational chemistry and drug design .

Wirkmechanismus

Target of Action

The primary target of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is the DNA synthesis process in cancer cells . This compound is a metabolite of the drug capecitabine , which is used as a treatment for different types of cancer, including bowel cancer .

Mode of Action

2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine interacts with its targets by inhibiting DNA synthesis and slowing the growth of tumor tissue . It is enzymatically converted to 5-fluorouracil in the tumor , where it inhibits DNA synthesis and slows the growth of tumor tissue .

Biochemical Pathways

The activation of capecitabine, from which 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine is derived, follows a pathway with three enzymatic steps and two intermediary metabolites, 5’-deoxy-5-fluorocytidine (5’-DFCR) and 5’-deoxy-5-fluorouridine (5’-DFUR), to form 5-fluorouracil .

Pharmacokinetics

It is soluble in methanol , which suggests that it may have good bioavailability

Result of Action

The molecular and cellular effects of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine’s action result in the slowing or stopping of the growth of cancer cells . This is achieved through its inhibition of DNA synthesis in the tumor cells .

Action Environment

The action, efficacy, and stability of 2’,3’-Di-O-acetyl-5’-deoxy-5-fluoro-N-[(2-methylbutoxy)carbonyl]cytidine can be influenced by various environmental factors. For instance, it should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These conditions help maintain the stability and efficacy of the compound. Other environmental factors that could influence its action include the presence of enzymes in the tumor that convert it to 5-fluorouracil .

Eigenschaften

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-[5-fluoro-4-(2-methylbutoxycarbonylamino)-2-oxopyrimidin-1-yl]-2-methyloxolan-3-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26FN3O8/c1-6-9(2)8-28-19(27)22-16-13(20)7-23(18(26)21-16)17-15(31-12(5)25)14(10(3)29-17)30-11(4)24/h7,9-10,14-15,17H,6,8H2,1-5H3,(H,21,22,26,27)/t9?,10-,14-,15-,17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROZMKYXKWMBTLS-HMSCALIASA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)C2C(C(C(O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)COC(=O)NC1=NC(=O)N(C=C1F)[C@H]2[C@@H]([C@@H]([C@H](O2)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26FN3O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(N-tert-Butoxycarbonyl-N-[(1'R)-hydroxy-1-phenyl)ethyl])-4-aminophenylethylamine](/img/no-structure.png)

![(9Z,29Z)-19-[chloro(dideuterio)methyl]-19,20,20-trideuterio-18,21-dihydroxyoctatriaconta-9,29-diene-18,21-dione](/img/structure/B1147045.png)

![4-Amino-1-[2-[[tert-butyl(dimethyl)silyl]oxymethyl]-1,3-oxathiolan-5-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one](/img/structure/B1147047.png)